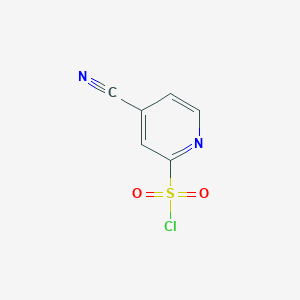

4-cyanopyridine-2-sulfonyl Chloride

Description

Significance of Pyridine-Based Scaffolds in Modern Organic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in modern organic and medicinal chemistry. rsc.orgnih.gov Its presence in a vast number of pharmaceuticals, agrochemicals, and natural products underscores its importance. nih.govsciencepublishinggroup.com The nitrogen atom in the pyridine ring imparts unique properties, including basicity, the ability to form hydrogen bonds, and enhanced water solubility, which are crucial for biological activity. nih.govtaylorandfrancis.com

The pyridine nucleus is a key component in over 7,000 existing drug molecules. nih.gov Its versatility allows it to act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. taylorandfrancis.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a compound's steric and electronic properties, making it a highly sought-after structural motif in drug discovery. nih.govnih.gov

Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides are highly valuable and widely utilized intermediates in organic synthesis. magtech.com.cn Their reactivity makes them excellent precursors for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. nih.gov The sulfonyl group is a key component in numerous pharmaceuticals, dyes, and materials. nih.gov

These compounds are not only used for installing sulfonyl groups but can also participate in a variety of other transformations. magtech.com.cn For instance, they can act as arylating agents and are involved in various cross-coupling reactions. nih.gov The development of milder and more efficient methods for the synthesis of sulfonyl chlorides continues to be an active area of research, highlighting their sustained importance in synthetic chemistry. nih.govorganic-chemistry.org

Overview of 4-Cyanopyridine-2-sulfonyl Chloride within the Pyridyl Sulfonyl Chloride Class

This compound is a specific member of the pyridyl sulfonyl chloride family that features a nitrile (-CN) group at the 4-position of the pyridine ring. This particular substitution pattern offers unique reactivity and potential applications. The electron-withdrawing nature of the cyano group can influence the reactivity of the sulfonyl chloride moiety and the pyridine ring itself.

While information specifically on this compound is not as abundant as for some other sulfonyl chlorides, its structure suggests its utility in the synthesis of complex, functionalized pyridine derivatives. The presence of both a reactive sulfonyl chloride and a versatile cyano group allows for sequential or orthogonal functionalization, making it a potentially valuable building block for creating diverse molecular architectures.

Table 1: Properties of 2-Cyanopyridine-4-sulfonyl chloride

| Property | Value |

| IUPAC Name | 2-cyanopyridine-4-sulfonyl chloride |

| Molecular Formula | C6H3ClN2O2S |

| Molecular Weight | 202.62 g/mol |

| InChI | InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-2-9-5(3-6)4-8/h1-3H |

| InChIKey | UPBBLDGJDZSZIH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1S(=O)(=O)Cl)C#N |

| CAS Number | 1060801-08-2 |

| Data sourced from PubChem CID 72212046 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-cyanopyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-3-5(4-8)1-2-9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJGVVCZKQCEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyanopyridine 2 Sulfonyl Chloride

Established Synthetic Routes to Pyridyl Sulfonyl Chlorides

The synthesis of pyridyl sulfonyl chlorides, and heteroaromatic sulfonyl chlorides in general, is accomplished through several reliable chemical transformations.

A common and effective strategy involves the oxidative chlorination of sulfur-containing precursors, such as thiols (mercaptans) or disulfides. This method is advantageous as the sulfur group can often be introduced onto the heterocyclic ring with high regioselectivity. The transformation proceeds by treating the thiol or disulfide with a reagent system that serves as both an oxidant and a source of chlorine.

Various reagents have been developed for this purpose, offering a range of reactivity and substrate compatibility. Classic methods may use chlorine gas in an aqueous medium, while modern approaches often employ safer and more selective reagents. orgsyn.org N-Chlorosuccinimide (NCS) in the presence of water is a frequently used system. nih.gov Other powerful reagents include trichloroisocyanuric acid (TCCA) and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). Recent advancements have also explored photoredox catalysis, which enables the use of simple chloride salts like NaCl as the chlorine source under mild, room-temperature conditions. nih.govnih.gov

The general transformation can be summarized as follows:

Py-SH (Thiol) or Py-S-S-Py (Disulfide) + Oxidizing/Chlorinating Agent → Py-SO₂Cl

Direct chlorosulfonation involves the introduction of the -SO₂Cl group onto the pyridine (B92270) ring in a single conceptual step, although it may proceed through reactive intermediates. The success of this approach is highly dependent on the electronic nature of the pyridine ring, as the reaction is an electrophilic aromatic substitution, which is generally difficult on the electron-deficient pyridine system unless activating groups are present.

A primary method in this category is the Sandmeyer-type reaction, which is arguably the most versatile route for preparing arylsulfonyl chlorides. orgsyn.org This pathway begins with a suitably substituted aminopyridine. The amino group is first converted to a diazonium salt by treatment with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid. orgsyn.orggoogle.com The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. The SO₂ inserts, and the diazonium group is replaced by the sulfonyl chloride moiety, releasing nitrogen gas. orgsyn.orgnih.gov This method is particularly valuable as amino groups can often be installed on pyridine rings with well-defined regiochemistry.

Targeted Synthesis of 4-Cyanopyridine-2-sulfonyl Chloride

Synthesizing the specific target compound, this compound, requires a multi-step approach that leverages the general strategies outlined above. The choice of starting material and reaction sequence is critical for achieving the desired substitution pattern.

A logical synthetic plan can be devised starting from commercially available 4-cyanopyridine (B195900). chemicalbook.comgoogle.comchemicalbook.com This route would involve the initial functionalization of the C-2 position to introduce a sulfur-containing group, followed by oxidative chlorination.

A plausible sequence is:

N-Oxidation : 4-Cyanopyridine is first oxidized to 4-cyanopyridine N-oxide . sigmaaldrich.com The N-oxide group activates the C-2 and C-6 positions of the pyridine ring towards nucleophilic attack.

Nucleophilic Thiolation : The N-oxide intermediate can then be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce a thiol group at the 2-position, yielding 4-cyanopyridine-2-thiol .

Oxidative Chlorination : The resulting thiol is then subjected to oxidative chlorination using one of the reagent systems described in section 2.1.1 (e.g., NCS/H₂O) to furnish the final product, This compound .

This pathway offers a controlled method for building the desired functionality around the 4-cyanopyridine core.

An alternative and powerful strategy is the Sandmeyer reaction, which would commence from 2-amino-4-cyanopyridine (B24417) . While the synthesis of this specific precursor requires its own planning, it serves as an ideal starting point for the direct introduction of the sulfonyl chloride group at the 2-position.

The sequence involves two main steps:

Diazotization : 2-Amino-4-cyanopyridine is treated with sodium nitrite (NaNO₂) in a cold, aqueous solution of a strong acid like hydrochloric acid to generate the corresponding diazonium salt, 4-cyano-2-pyridinediazonium chloride . orgsyn.org

Sulfochlorination : The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) saturated in a suitable solvent like acetic acid, with cuprous chloride (CuCl) acting as a catalyst. This effects the substitution of the diazonium group to yield This compound . orgsyn.org

This route is often preferred for its reliability and the wide availability of substituted anilines and aminopyridines.

Optimization of Reaction Conditions and Yields

The efficiency of each synthetic step is highly dependent on the specific reaction conditions. While direct yield data for the synthesis of this compound is scarce, conditions can be optimized based on analogous transformations reported in the literature.

For the oxidative chlorination of a putative 4-cyanopyridine-2-thiol precursor, various systems could be employed. The table below illustrates conditions used for the conversion of various thiols to their corresponding sulfonyl chlorides, which could serve as a starting point for optimization.

Table 1: Representative Conditions for Oxidative Chlorination of Thiols

| Thiol Substrate | Reagent System | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Thiophenol | NCS, HCl (dilute) | Dichloromethane | Room Temp. | 1-2 h | >90 |

| 4-Methylthiophenol | TCCA | Acetonitrile/Water | 0 °C to Room Temp. | <1 h | 95 |

| 2-Naphthalenethiol | NCS, TBACl, H₂O | Acetonitrile | Room Temp. | 15 min | 94 |

This table presents data from analogous systems to guide potential optimization.

For the Sandmeyer-type sulfochlorination of a potential 2-amino-4-cyanopyridine precursor, the conditions are well-established. Precise control of temperature during diazotization is crucial to prevent decomposition of the diazonium salt.

Table 2: Typical Conditions for Sandmeyer Sulfochlorination

| Amine Substrate | Diazotization Conditions | Sulfochlorination Conditions | Yield (%) |

|---|---|---|---|

| m-Trifluoromethylaniline | NaNO₂, conc. HCl, -10 to -5 °C | SO₂ in Acetic Acid, CuCl, 10-30 °C | 69-74 |

This table presents data from analogous systems to guide potential optimization. orgsyn.orgnih.gov

Reactivity and Chemical Transformations of 4 Cyanopyridine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the cornerstone of many of its synthetic applications.

The reaction of 4-cyanopyridine-2-sulfonyl chloride with primary and secondary amines is a fundamental transformation that leads to the formation of the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comorganic-chemistry.org The general mechanism involves the nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. vaia.com

The nucleophilicity of the amine plays a crucial role in the reaction rate. Primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity due to steric hindrance. cbijournal.com The use of magnesium amides (R₂NMgCl·LiCl) has been reported as an effective method for the amination of pyridine-2-sulfonyl chlorides in a transition-metal-free process. acs.orgresearchgate.net

The resulting sulfonamides are important structural motifs in medicinal chemistry and can serve as precursors for further functionalization. cbijournal.comlibretexts.org For instance, sulfonamides derived from primary amines still possess an acidic N-H proton, which can be deprotonated to form an anion capable of undergoing alkylation. libretexts.org

Table 1: Illustrative Examples of Sulfonamide Formation

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Primary Amine (e.g., Aniline) | N-Aryl-4-cyanopyridine-2-sulfonamide | Pyridine, 0-25 °C | cbijournal.com |

| Secondary Amine (e.g., Piperidine) | N-Piperidinyl-4-cyanopyridine-2-sulfonamide | Triethylamine, CH₂Cl₂ | organic-chemistry.org |

| Magnesium Amide (R₂NMgCl·LiCl) | N,N-Disubstituted-4-cyanopyridine-2-sulfonamide | THF | acs.orgresearchgate.net |

This table presents generalized reaction conditions based on analogous transformations.

Similar to amines, alcohols and phenols can act as nucleophiles, reacting with this compound to form sulfonate esters. These reactions are typically performed in the presence of a base to facilitate the deprotonation of the alcohol or phenol. The mechanism for the reaction of alcohols with sulfonyl chlorides, like thionyl chloride, can proceed via an SN2 or SNi (internal nucleophilic substitution) pathway, depending on the reaction conditions and the structure of the alcohol. masterorganicchemistry.comlibretexts.org The use of a base like pyridine generally favors the SN2 mechanism, leading to an inversion of configuration if the alcohol is chiral. masterorganicchemistry.com

Thiols (R-SH) are also potent nucleophiles that can react with this compound to yield thiosulfonates. wikipedia.org The high nucleophilicity of the thiolate anion (R-S⁻), formed in the presence of a base, drives this reaction. wikipedia.org Furthermore, 2-sulfonyl pyridines have been identified as selective cysteine-reactive electrophiles, undergoing nucleophilic aromatic substitution with biological thiols. nih.gov While this reaction occurs at the pyridine ring, it highlights the reactivity of sulfur-containing nucleophiles with this class of compounds. A direct one-pot synthesis of sulfonamides from thiols has been developed, proceeding through the in-situ formation of a sulfonyl chloride which then reacts with an amine. organic-chemistry.org

Table 2: Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Product Type | General Reaction |

| Alcohol (R-OH) | Sulfonate Ester | 4-CN-Py-2-SO₂Cl + R-OH + Base → 4-CN-Py-2-SO₂OR + Base·HCl |

| Thiol (R-SH) | Thiosulfonate | 4-CN-Py-2-SO₂Cl + R-SH + Base → 4-CN-Py-2-SO₂SR + Base·HCl |

This table illustrates the expected products from the reaction of this compound with oxygen and sulfur nucleophiles based on general sulfonyl chloride reactivity.

Reactions Involving the Pyridine Heterocycle and Nitrile Group

The pyridine ring and the cyano group of this compound also participate in a range of chemical transformations, contributing to the molecule's synthetic utility.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. This deactivation is further intensified by the presence of the strongly electron-withdrawing sulfonyl chloride and cyano groups. Direct electrophilic substitution on such a deactivated pyridine ring is considered nearly impossible under standard conditions. nih.gov If a reaction were to occur, it would be expected to proceed at the positions meta to the nitrogen atom and the other deactivating groups.

In contrast to its resistance to electrophilic attack, the pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing cyano group at the 4-position and the sulfonyl chloride group at the 2-position make the carbon atoms at these positions electrophilic and susceptible to attack by nucleophiles. chegg.comyoutube.com

The chloride of the sulfonyl chloride group is an excellent leaving group, as discussed in section 3.1. Additionally, the chlorine atom that could potentially be at the 2-position in a precursor like 2-chloro-4-cyanopyridine (B57802) is also prone to displacement by nucleophiles. nih.gov Nucleophilic substitution on chloropyridines is a common reaction, particularly at the 2- and 4-positions. chegg.com The cyano group itself can act as a leaving group in nucleophilic aromatic substitution reactions on pyridinium (B92312) salts. rsc.org

The cyano group (nitrile) of this compound can be transformed into other functional groups, most notably a primary amine through reduction. Various reducing agents can achieve this transformation, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ with a Raney nickel or palladium catalyst). researchgate.netlibretexts.orgorganic-chemistry.org The choice of reducing agent is critical to avoid the reduction of other functional groups in the molecule. For instance, DIBAL-H (diisobutylaluminium hydride) can reduce nitriles to aldehydes after an aqueous workup. youtube.com

The reduction of the cyano group to an aminomethyl group provides a valuable synthetic handle for further molecular elaboration.

Table 3: Common Transformations of the Cyano Group

| Reagent | Product | Reaction Type | Reference |

| LiAlH₄, then H₂O | 4-(Aminomethyl)pyridine-2-sulfonamide | Nitrile Reduction | libretexts.org |

| H₂, Raney Ni | 4-(Aminomethyl)pyridine-2-sulfonamide | Catalytic Hydrogenation | researchgate.net |

| DIBAL-H, then H₂O | 4-Formylpyridine-2-sulfonamide | Nitrile Reduction to Aldehyde | youtube.com |

This table outlines potential transformations of the cyano group based on established methods for nitrile reduction, assuming the sulfonyl chloride has been converted to a sulfonamide to prevent its reduction.

Metal-Catalyzed Transformations

The presence of both a sulfonyl chloride and a pyridine ring allows for various metal-catalyzed transformations. These reactions can selectively target either the sulfonyl moiety or the pyridine ring, leading to a wide array of functionalized products.

Cross-Coupling Reactions Involving the Sulfonyl Moiety

While direct cross-coupling reactions involving the sulfonyl chloride group of this compound are not extensively documented, the reactivity of analogous aryl and heteroaryl sulfonyl chlorides suggests potential for such transformations. The sulfonyl chloride can serve as a source of a sulfonyl radical or as an electrophilic partner in coupling reactions. For instance, palladium-catalyzed desulfinative cross-coupling reactions of arylsulfonyl chlorides with organometallic reagents are known to form new carbon-carbon bonds. It is plausible that this compound could participate in similar reactions, such as Suzuki-Miyaura or Negishi couplings, to yield 2-substituted-4-cyanopyridines.

In a related context, the O-(2-pyridyl)sulfonyl group has been effectively utilized as a directing group in palladium-catalyzed C-H activation and subsequent functionalization. mdpi.com This suggests that the sulfonyl moiety in this compound could also influence the reactivity of the pyridine ring in metal-catalyzed processes.

Table 1: Plausible Metal-Catalyzed Cross-Coupling Reactions of this compound (Inferred from Analogous Systems)

| Coupling Partner | Catalyst/Conditions | Product Type |

| Arylboronic acid | Pd catalyst, base | 2-Aryl-4-cyanopyridine |

| Organozinc reagent | Pd or Ni catalyst | 2-Alkyl/Aryl-4-cyanopyridine |

| Alkene | Pd catalyst, base | 2-Vinyl-4-cyanopyridine (Heck-type) |

Note: This table represents potential reactions based on the known reactivity of other aryl and heteroaryl sulfonyl chlorides.

Transition-Metal-Mediated Functionalizations of the Pyridine Ring

The pyridine ring in this compound is susceptible to transition-metal-mediated functionalization. The nitrogen atom of the pyridine can act as a coordinating atom, directing a metal catalyst to activate specific C-H bonds on the ring. The electron-withdrawing nature of the cyano and sulfonyl chloride groups influences the electron density of the pyridine ring, affecting its reactivity in such transformations.

Palladium-catalyzed C-H functionalization is a powerful tool for the direct introduction of various substituents onto pyridine rings. acs.org The N-(2-pyridyl)sulfonyl group has been shown to be an effective directing group for the ortho-olefination of carbazoles, highlighting the potential for the sulfonyl group in this compound to direct C-H activation on the pyridine ring. acs.org This could enable the selective functionalization at the C3 or C5 positions of the pyridine ring.

Radical-Mediated Processes

The generation of radical species from this compound opens up another avenue for its chemical transformations, particularly through photoredox catalysis.

Generation of Sulfonyl Radicals and Their Reactivity

Sulfonyl chlorides are well-established precursors for sulfonyl radicals under various conditions, including photoredox catalysis. rsc.org Upon single-electron reduction, sulfonyl chlorides can undergo cleavage of the sulfur-chlorine bond to generate a sulfonyl radical. The resulting 4-cyanopyridine-2-sulfonyl radical would be a reactive intermediate capable of participating in a variety of radical reactions, such as addition to alkenes and alkynes, or in radical-radical coupling processes.

The reactivity of these sulfonyl radicals is influenced by the electronic properties of the pyridine ring. The electron-withdrawing cyano group can affect the stability and reactivity of the generated radical. Studies on related heteroaryl sulfonyl chlorides have demonstrated their participation in copper-catalyzed enantioselective chlorine atom transfer reactions with vinyl radicals, suggesting the potential for this compound to engage in similar asymmetric transformations. chemrxiv.org

Photoredox Catalysis and Pyridinyl Radical Intermediates

Cyanopyridines are known to be excellent participants in photoredox catalysis due to their ability to form stabilized radical anions upon single-electron reduction. nih.govnih.govrsc.org The resulting pyridinyl radical anion is a key intermediate that can engage in various coupling reactions. It is highly probable that this compound can undergo similar transformations.

Under visible light irradiation in the presence of a suitable photocatalyst, the cyanopyridine moiety can be reduced to a pyridinyl radical anion. This intermediate can then couple with other radical species generated in the reaction mixture. For instance, photoredox-catalyzed methods for the alkylation and amination of pyridines using cyanopyridines as radical anion precursors have been developed. nih.govnih.govrsc.orgchemrxiv.org These methodologies could likely be extended to this compound for the synthesis of functionalized pyridines.

Table 2: Potential Photoredox-Catalyzed Reactions of this compound (Inferred from Analogous Systems)

| Reaction Type | Radical Partner | Product Type |

| Alkylation | Alkyl radical | Dihydro-alkyl-cyanopyridine |

| Amination | Amino radical | Dihydro-amino-cyanopyridine |

| Deoxygenative Three-Component Reaction | Alcohol, Aryl Alkene | Alkylated Pyridine |

Note: This table represents potential reactions based on the known reactivity of other cyanopyridines in photoredox catalysis. The initial products are often dihydropyridines which may rearomatize. acs.org

Advanced Applications in Chemical Synthesis

4-Cyanopyridine-2-sulfonyl Chloride as a Key Building Block

The dual reactivity of this compound, stemming from its distinct electrophilic sulfonyl chloride moiety and the versatile cyano group, establishes it as a valuable scaffold for creating molecular complexity. The sulfonyl chloride group serves as a robust handle for introducing sulfonyl-based linkages, while the cyano group can be transformed into a variety of other functionalities or participate directly in cyclization reactions.

The strategic placement of the cyano and sulfonyl chloride groups on the pyridine (B92270) ring makes this compound an ideal precursor for synthesizing fused heterocyclic systems. The initial reaction of the sulfonyl chloride with a bifunctional nucleophile can be followed by an intramolecular cyclization involving the cyano group.

Research on analogous compounds, such as 3-cyanopyridine-2-sulfonyl chlorides, demonstrates this potential. These related compounds are synthesized via the oxidative chlorination of the corresponding 3-cyanopyridine-2(1H)-thiones. osi.lvresearchgate.net The resulting sulfonyl chlorides are then reacted with amines to form N-substituted sulfonamides. osi.lvresearchgate.net In a similar fashion, the sulfonamides derived from this compound could be designed to undergo subsequent intramolecular cyclization, leading to the formation of novel bicyclic and polycyclic heteroaromatic systems. For instance, an appropriately positioned nucleophile on the sulfonamide substituent could attack the cyano group, leading to fused ring systems like pyrido[2,3-d]pyrimidines or other complex scaffolds. The generation of cyanated heterocycles is a subject of ongoing research, with methods being developed for the synthesis of structures like 1-cyano-imidazo[1,5-a]pyridines. nih.gov

Divergent synthesis enables the creation of multiple, structurally distinct products from a single starting material by altering reaction pathways. This compound is an excellent substrate for such strategies due to its two chemically orthogonal functional groups.

One divergent pathway can begin with the selective reaction of the highly electrophilic sulfonyl chloride group. For example, reaction with a library of primary or secondary amines yields a diverse set of 4-cyanopyridylsulfonamides. The cyano group in these products remains available for a second set of transformations, such as reduction to an aminomethyl group, hydrolysis to a carboxylic acid, or reaction with organometallic reagents to form ketones.

Alternatively, a different synthetic route could initially target the cyano group. This divergent approach allows for the generation of a completely different family of pyridine derivatives from the same starting material. This strategy has been successfully applied in the divergent synthesis of indolizine (B1195054) types from pyridine-2-acetonitrile, showcasing the utility of the cyanomethyl group on a pyridine ring in building diverse heterocyclic products. rsc.org

Application in the Synthesis of Specific Compound Classes

The inherent reactivity of this compound makes it a valuable intermediate for the synthesis of targeted compound classes known for their utility in medicine and agriculture.

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. researchgate.net The reaction between a sulfonyl chloride and an amine is the most common method for forming the sulfonamide linkage. nih.gov this compound is a prime candidate for this reaction, allowing for the synthesis of novel pyridylsulfonamides.

The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This method is robust and can be used with a wide range of amines, including amino acid esters, to produce libraries of potential drug candidates. nih.gov The resulting 4-cyanopyridylsulfonamide derivatives are of significant interest for biological screening, as the pyridine ring itself is a key pharmacophore and the cyano group can engage in specific hydrogen bonding interactions with biological targets. The synthesis of sulfonamides from heterocyclic sulfonyl chlorides is a well-established route to biologically active molecules. nih.gov

Table 1: Illustrative Synthesis of 4-Cyanopyridylsulfonamides

| Amine Reactant | Resulting Sulfonamide Structure | Potential Application Area |

| Aniline | N-phenyl-4-cyanopyridine-2-sulfonamide | Antibacterial, Anticancer |

| Glycine methyl ester | Methyl 2-(N-(4-cyanopyridin-2-yl)sulfonyl)aminoacetate | Protease Inhibitors, Antiviral |

| Piperidine | 2-(Piperidin-1-ylsulfonyl)-4-cyanopyridine | CNS Agents, Enzyme Inhibitors |

The sulfonyl moiety is a critical component in many modern agrochemicals, particularly herbicides and fungicides. nih.gov Likewise, cyanopyridine derivatives are utilized as key intermediates in the agrochemical industry. google.com Therefore, this compound represents a convergence of these two important toxophores, making it a highly promising intermediate for the development of new crop protection agents.

While specific public-domain examples starting directly from this compound are not prevalent, its structure is analogous to building blocks used for known agrochemicals. The compound can be used to synthesize sulfonylurea or sulfonamide herbicides, where the pyridine ring system can enhance efficacy and modulate physical properties like systemic transport within the plant.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. The multifunctional nature of this compound makes it an ideal starting point for DOS campaigns.

A DOS strategy using this compound can employ a branching pathway approach. The first diversification step would involve reacting the sulfonyl chloride group with a large library of diverse amines, creating a foundational library of sulfonamides. Each member of this library shares the common 4-cyanopyridine (B195900) core but differs in the appended "R" group from the amine.

In the second phase, the now-unmasked reactivity of the cyano group can be exploited. This common handle across all library members can be subjected to a variety of reaction conditions to trigger a second wave of diversification. For example, a subset of the library could undergo reduction, another subset hydrolysis, and a third subset could be used in cycloaddition reactions. This approach, leveraging a single, highly functionalized starting material, allows for the efficient exploration of a vast chemical space to identify novel bioactive compounds. This type of "Diversity Oriented Clicking" strategy highlights the power of using versatile hubs to create large libraries of functional molecules. nih.govresearchgate.net

Mechanistic and Computational Investigations

Computational Chemistry Approaches

Computational chemistry offers powerful tools to probe the intrinsic properties of molecules like 4-cyanopyridine-2-sulfonyl chloride, providing insights that complement experimental studies. These methods can predict reactivity, elucidate reaction pathways, and analyze molecular motion.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can illuminate its reactivity by mapping its electron density distribution and calculating key quantum chemical descriptors.

DFT studies would likely reveal that the pyridine (B92270) ring is electron-deficient due to the combined electron-withdrawing effects of the nitrogen atom, the 4-cyano group, and the 2-sulfonyl chloride group. This can be visualized through the molecular electrostatic potential (MEP), which would show positive potential (blue regions) over the ring, indicating susceptibility to nucleophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—would show a low-lying LUMO, characteristic of a good electrophile. The primary electrophilic center would be the sulfur atom of the sulfonyl chloride group, which is the expected site of reaction with nucleophiles.

Table 2: Key Parameters from DFT Analysis for Reactivity

| DFT Parameter | Significance for this compound |

|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. |

| HOMO/LUMO Energies | The energy of the LUMO indicates electrophilicity, while the HOMO-LUMO gap relates to chemical reactivity and stability. |

| Mulliken/NPA Charges | Quantifies the partial charge on each atom, identifying the highly electrophilic sulfur atom and effects on the pyridine ring. |

Beyond static electronic properties, computational chemistry can be used to model entire reaction profiles. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to predict the most likely reaction pathways and understand selectivity. For a multifunctional molecule like this compound, this is particularly valuable.

For instance, in a reaction with a nucleophile, computational models could compare the activation energy for attack at the sulfonyl chloride group versus potential attack at the pyridine ring. This would provide a quantitative basis for predicting the observed regioselectivity. These models can also account for solvent effects, which can be crucial in determining the outcome of a reaction. General machine learning models based on vast reaction databases are also emerging as tools to predict the products of complex organic reactions with high accuracy.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior and conformational flexibility of a molecule. While this compound is a relatively rigid molecule, MD simulations can provide valuable information about the rotational freedom around the C-S bond.

These simulations model the movements of atoms over time by solving Newton's equations of motion. An MD simulation of this compound, typically in a simulated solvent environment, would reveal the preferred conformations and the energy barriers between them. This can be important for understanding how the molecule approaches and fits into the active site of an enzyme or the surface of a catalyst. The analysis of the trajectory can reveal dynamic interactions with solvent molecules and other reactants, providing a more complete picture of its behavior in a reaction medium.

Future Research Directions

Novel Synthetic Methodologies for 4-Cyanopyridine-2-sulfonyl Chloride

While direct synthetic routes to this compound are not yet established in the literature, future research can logically proceed by adapting known methods for analogous compounds. The development of novel, efficient, and high-yielding synthetic pathways is a primary objective. Two promising strategies stand out: the oxidative chlorination of a thiol precursor and a Sandmeyer-type reaction from an amino-pyridine derivative.

One highly plausible route involves the synthesis of 4-cyano-2-mercaptopyridine as a key intermediate. This precursor could potentially be synthesized from 2-chloro-4-cyanopyridine (B57802) and a sulfur source like sodium hydrosulfide (B80085), adapting methods used for preparing 2-mercaptopyridine. google.com Subsequent oxidative chlorination of the 4-cyano-2-mercaptopyridine would yield the target sulfonyl chloride. Research has demonstrated that the oxidative chlorination of pyridine-2-thiones is an effective method for producing pyridine-2-sulfonyl chlorides. researchgate.net A variety of "green" oxidizing and chlorinating agents, such as N-chlorosuccinimide (NCS) in the presence of dilute HCl, Oxone®/KCl, or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), could be explored to achieve this transformation under milder and safer conditions than traditional methods using chlorine gas. rsc.orgrsc.orgorganic-chemistry.org

A second promising avenue is a Sandmeyer-type reaction, a classic transformation for converting aromatic amines to various functional groups. This would begin with 2-amino-4-cyanopyridine (B24417) as the starting material. Diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl₂) is a well-established method for preparing aromatic and heteroaromatic sulfonyl chlorides. google.comorganic-chemistry.org The optimization of this process for the specific substrate would be a key research goal, focusing on yield and purity.

The table below outlines these potential methodologies.

| Methodology | Proposed Starting Material | Key Reagents | Potential Advantages | Key Research Focus |

|---|---|---|---|---|

| Oxidative Chlorination | 4-Cyano-2-mercaptopyridine | N-Chlorosuccinimide (NCS)/HCl; Oxone®/KCl; DCH | Avoids harsh reagents like Cl₂ gas; potentially high yields. rsc.orgrsc.orgorganic-chemistry.org | Synthesis of the mercaptan precursor; optimization of the oxidative chlorination step. |

| Sandmeyer-Type Reaction | 2-Amino-4-cyanopyridine | NaNO₂/HCl; SO₂; CuCl₂ | Utilizes a potentially more accessible starting material; established for heteroaromatics. google.com | Optimization of diazotization and sulfonyl chloride formation steps to maximize yield. |

Exploration of Underexplored Reactivity Profiles

The this compound molecule is a trifunctional scaffold, possessing three distinct reactive sites: the highly electrophilic sulfonyl chloride group, the nucleophilic pyridine (B92270) nitrogen, and the versatile cyano group. A systematic exploration of its reactivity is essential to unlock its potential as a building block in organic synthesis.

The sulfonyl chloride moiety is the most prominent reactive site, readily undergoing nucleophilic substitution with a wide range of nucleophiles. Future studies should investigate its reactions with amines to form a library of novel sulfonamides, with alcohols and phenols to generate sulfonate esters, and with organometallic reagents. These reactions are fundamental for constructing more complex molecules for applications in medicinal chemistry and materials science. mdpi.comnih.gov

The interplay between the three functional groups offers avenues for more complex transformations. For instance, the pyridine nitrogen could be quaternized, potentially altering the reactivity of the sulfonyl chloride or activating the ring for other substitutions. The cyano group can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or serve as a handle for forming heterocyclic rings like tetrazoles. Research into sequential or one-pot reactions that modify multiple functional groups would be particularly valuable for creating molecular diversity from a single, advanced intermediate.

The table below details potential reactivity studies.

| Reactive Site | Reaction Type | Typical Reagents | Product Class | Potential Application |

|---|---|---|---|---|

| Sulfonyl Chloride | Nucleophilic Substitution | Amines (R-NH₂) | Sulfonamides | Bioactive molecule synthesis |

| Sulfonyl Chloride | Nucleophilic Substitution | Alcohols (R-OH) | Sulfonate Esters | Chemical probes, leaving groups |

| Sulfonyl Chloride | Hydrolysis | H₂O | Sulfonic Acid | Intermediate for further synthesis |

| Cyano Group | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid or Amide | Modifying solubility and function |

| Cyano Group | Reduction | H₂/Catalyst, LiAlH₄ | Aminomethyl Group | Introducing a basic center |

| Pyridine Nitrogen | Quaternization | Alkyl Halides | Pyridinium (B92312) Salts | Modifying electronic properties |

Development of Sustainable and Green Chemistry Approaches

Aligning the synthesis of this compound with the principles of green chemistry is a critical future direction. This involves developing methods that reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org

A primary focus will be the replacement of hazardous reagents traditionally used for chlorosulfonation, such as chlorosulfonic acid or sulfuryl chloride, which are highly corrosive and reactive. rsc.org Research should focus on adapting methods that use safer, solid, or liquid-based reagents. The oxidative chlorination of a thiol precursor using systems like N-chlorosuccinimide, sodium chlorite (B76162) (NaClO₂), or Oxone® in combination with a chloride source is a promising green alternative. organic-chemistry.orgorganic-chemistry.org Many of these reactions can be performed in more environmentally benign solvents, including water, which would significantly improve the process's green credentials. rsc.orgmdpi.com

Furthermore, metal-free catalytic systems represent another important frontier. An environmentally benign approach for synthesizing sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant, which generates nitrogen oxides as the active catalysts in a redox cycle. rsc.org Applying such a system to the synthesis of this compound would be a significant step towards a truly sustainable process.

The table below compares traditional and potential green synthetic approaches.

| Aspect | Traditional Approach (e.g., Chlorosulfonic Acid) | Proposed Green Approach (e.g., Oxidative Chlorination) |

|---|---|---|

| Reagents | Highly corrosive and hazardous (ClSO₃H, SO₂Cl₂) rsc.org | Safer, easier to handle (NCS, NaClO₂, Oxone®/KCl) organic-chemistry.orgorganic-chemistry.org |

| Solvents | Often requires harsh, non-aqueous solvents | Potential for use of water or other green solvents. rsc.orgmdpi.com |

| Byproducts | Significant acidic waste | Recyclable byproducts (e.g., succinimide (B58015) from NCS) or benign salts. organic-chemistry.org |

| Conditions | Often requires high excess of reagents, harsh conditions | Can be performed under milder conditions. |

| Safety | High risk due to reactivity and toxicity of reagents | Improved safety profile. |

Integration into Automated Synthesis Platforms

The translation of optimized synthetic routes for this compound onto automated platforms represents the future of its production and derivatization. Flow chemistry, in particular, offers exquisite control over reaction parameters such as temperature, pressure, and residence time, which is especially beneficial for potentially exothermic reactions like chlorinations. rsc.org

Future research should aim to design a continuous flow process for the synthesis of this compound. For example, the oxidative chlorination of 4-cyano-2-mercaptopyridine could be performed in a flow reactor, allowing for safe, scalable, and highly efficient production. Research has already demonstrated the successful automated continuous synthesis of aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) coupled with automated process controls. mdpi.comresearchgate.net

Integrating this synthesis into an automated platform would enable rapid optimization through Design of Experiments (DoE) and facilitate high-throughput synthesis of a library of derivatives. By programming the platform to react the in-situ generated this compound with an array of different nucleophiles (amines, alcohols, etc.), researchers could quickly generate hundreds of novel compounds for biological or material screening, dramatically accelerating the discovery process. mdpi.com

The table below highlights the key features of integrating the synthesis into an automated platform.

| Feature | Description | Benefit |

|---|---|---|

| Flow Chemistry | Synthesis is performed in a continuous stream rather than in a batch flask. rsc.org | Enhanced safety, better heat/mass transfer, improved consistency, and scalability. |

| Process Automation | Use of computer-controlled pumps, reactors, and sensors. mdpi.comresearchgate.net | Reduced manual labor, improved reproducibility, real-time data logging. |

| Automated Optimization | Integration of algorithms to systematically vary reaction conditions (DoE). | Rapid identification of optimal reaction parameters for yield and purity. |

| High-Throughput Derivatization | Automated sequential addition of different reagents to the synthesized sulfonyl chloride. | Fast generation of large chemical libraries for screening and lead discovery. |

Q & A

Scaling up this compound synthesis: Avoiding exothermic hazards

- Methodological Answer : Implement gradual reagent addition and cooling (jacketed reactor) to manage heat release. Pilot studies at 10% scale are critical. For workup, use continuous extraction systems to improve yield and reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.